4-Hydroxy-2-octenal
CAS No.: 17449-15-9
Cat. No.: VC21069730
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17449-15-9 |
---|---|
Molecular Formula | C8H14O2 |
Molecular Weight | 142.2 g/mol |
IUPAC Name | (E)-4-hydroxyoct-2-enal |
Standard InChI | InChI=1S/C8H14O2/c1-2-3-5-8(10)6-4-7-9/h4,6-8,10H,2-3,5H2,1H3/b6-4+ |
Standard InChI Key | PYWFGGNTBVBZAT-GQCTYLIASA-N |
Isomeric SMILES | CCCCC(/C=C/C=O)O |
SMILES | CCCCC(C=CC=O)O |
Canonical SMILES | CCCCC(C=CC=O)O |
Introduction
Chemical Structure and Physical Properties
4-Hydroxy-2-octenal is an eight-carbon aldehyde with a hydroxyl group at the fourth carbon position and a trans (E) configuration of the double bond between carbons 2 and 3. The compound presents a complex structure that contributes to its biological reactivity and significance in various physiological processes. Its structure can be represented by the IUPAC name (E)-4-hydroxyoct-2-enal, reflecting its trans configuration .
The physical properties of 4-hydroxy-2-octenal provide insight into its behavior in biological systems and laboratory settings. It has a molecular weight of 142.196 g/mol and exists as a liquid at room temperature with a density of 0.951 g/cm³ . Its relatively high boiling point of 259.4°C at 760 mmHg suggests strong intermolecular forces, likely due to hydrogen bonding capabilities through its hydroxyl group .
Key Physical and Chemical Parameters
The following table summarizes the essential physical and chemical properties of 4-hydroxy-2-octenal:
Property | Value |
---|---|
CAS Number | 17449-15-9, 55-88-9 |
Molecular Formula | C8H14O2 |
Molecular Weight | 142.196 g/mol |
Density | 0.951 g/cm³ |
Boiling Point | 259.4°C at 760 mmHg |
Flash Point | 107.5°C |
LogP | 1.29260 |
PSA | 37.30000 |
Index of Refraction | 1.459 |
SMILES | CCCCC(/C=C/C=O)O |
InChI | InChI=1S/C8H14O2/c1-2-3-5-8(10)6-4-7-9/h4,6-8,10H,2-3,5H2,1H3/b6-4+ |
The compound's chemical identifier systems provide standard nomenclature useful for database searches and structure verification. The SMILES notation (CCCCC(/C=C/C=O)O) and InChI key (PYWFGGNTBVBZAT-GQCTYLIASA-N) serve as unique identifiers for computational and database applications .
Biochemical Significance
4-Hydroxy-2-octenal holds significant importance in biochemistry due to its classification as a fatty aldehyde and its role as a uremic toxin. This compound can accumulate in the body when kidney function is impaired, contributing to various pathological conditions through mechanisms of oxidative stress and inflammation.
Role in Lipid Metabolism
As a fatty aldehyde, 4-hydroxy-2-octenal is involved in lipid metabolism pathways. It is recognized as a lipid peroxidation product, similar to other reactive aldehydes such as 4-hydroxy-2-nonenal (4-HNE), though less extensively studied. Lipid peroxidation occurs when free radicals attack polyunsaturated fatty acids in cell membranes, leading to the formation of these reactive aldehydes that can modify proteins and alter cellular functions.
Cellular Response Mediation
The compound plays a role as a mediator of cellular responses to injury or stimulation. Research indicates that 4-hydroxy-2-octenal elicits a neutrophil chemotactic response, highlighting its involvement in inflammatory processes. This neutrophil attraction suggests that the compound may contribute to localized inflammation in tissues where it accumulates.
Research Applications in Disease Biomarkers
Recent scientific investigations have explored the potential of 4-hydroxy-2-octenal as a biomarker for various pathological conditions. One of the most notable research areas involves its application in detecting and monitoring obstructive sleep apnea (OSA).
Breath Biomarker in Obstructive Sleep Apnea
A significant study published in 2021 identified 4-hydroxy-2-octenal as one of several metabolites in exhaled breath that showed correlation with OSA severity metrics . The research involved 149 participants with possible OSA, with a mean age of 53.3 ± 13.7 years and a mean BMI of 30.1 ± 6.6 kg/m² .
The study demonstrated significant differences in 4-hydroxy-2-octenal levels between subjects with and without OSA. The compound showed measurable variations that correlated with clinical parameters used to assess OSA severity . This finding suggests potential diagnostic applications for non-invasive breath testing in sleep disorders.
Correlation with Clinical Parameters
Analysis revealed that 4-hydroxy-2-octenal levels in breath samples correlated with both the Epworth Sleepiness Scale (ESS) and the Oxygen Desaturation Index (ODI) . The ESS is a subjective measure of daytime sleepiness, while the ODI quantifies the frequency of oxygen level drops during sleep, serving as an objective measure of sleep apnea severity.
The following correlations were observed:
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Significant positive correlation between 4-hydroxy-2-octenal levels and ESS scores
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Correlation between 4-hydroxy-2-octenal and ODI values
These correlations suggest that 4-hydroxy-2-octenal might serve as both a marker for subjective sleepiness and objective sleep-disordered breathing severity .
Analytical Detection Methods
The detection and quantification of 4-hydroxy-2-octenal in biological samples require sophisticated analytical techniques. Mass spectrometry has proven particularly valuable for this purpose.
Mass Spectrometry Profiles
Mass spectrometry data for 4-hydroxy-2-octenal reveal characteristic fragmentation patterns and adduct formations that are useful for its identification in complex biological matrices. Various adducts of the compound have been characterized with their corresponding mass-to-charge (m/z) ratios and collision cross-section (CCS) values .
The table below summarizes key mass spectrometry parameters for different adducts of 4-hydroxy-2-octenal:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 143.10666 | 132.6 |
[M+Na]+ | 165.08860 | 142.0 |
[M+NH4]+ | 160.13320 | 139.5 |
[M+K]+ | 181.06254 | 136.5 |
[M-H]- | 141.09210 | 130.9 |
[M+Na-2H]- | 163.07405 | 135.1 |
[M]+ | 142.09883 | 133.1 |
[M]- | 142.09993 | 133.1 |
These parameters facilitate the compound's detection and quantification in various biological samples, including exhaled breath condensate, plasma, and urine .
Toxicological Aspects and Health Implications
As a uremic toxin, 4-hydroxy-2-octenal can accumulate in individuals with impaired kidney function, potentially contributing to systemic pathologies. Uremic toxins generally contribute to various health issues, including renal damage progression and cardiovascular disease, primarily through mechanisms of oxidative stress and inflammation.
Inflammatory Response Induction
Research indicates that 4-hydroxy-2-octenal can induce neutrophil chemotaxis, suggesting its role in promoting inflammatory responses. This property may contribute to chronic inflammation observed in conditions associated with impaired renal clearance, such as chronic kidney disease.
Oxidative Stress Contribution
As a product of lipid peroxidation, 4-hydroxy-2-octenal both results from and potentially contributes to oxidative stress conditions. Similar reactive aldehydes, including the more extensively studied 4-hydroxy-2-nonenal (4-HNE), are known to react with cellular proteins and DNA, leading to functional alterations and potential cell damage.
Metabolic Pathway Disruption
4-Hydroxy-2-octenal belongs to a class of compounds that can impair cellular functions by affecting metabolic pathways. Research on similar aldehydes suggests potential interference with insulin secretion mechanisms, which may have implications for glucose metabolism and diabetes management, particularly in patients with renal insufficiency.
Comparison with Related Compounds
Understanding 4-hydroxy-2-octenal in the context of similar reactive aldehydes provides valuable insights into its biochemical behavior and potential health effects.
Relationship to 4-Hydroxy-2-nonenal
4-Hydroxy-2-nonenal (4-HNE) is a more extensively studied aldehyde with structural similarities to 4-hydroxy-2-octenal. Both compounds are products of lipid peroxidation and share similar reactivity patterns, though 4-HNE has a nine-carbon chain compared to the eight-carbon chain of 4-hydroxy-2-octenal. The research on 4-HNE shows antimicrobial effects and significant contributions to oxidative stress pathologies, which may provide clues to additional biological roles of 4-hydroxy-2-octenal.
Position in Fatty Aldehyde Metabolism
As part of the broader family of fatty aldehydes, 4-hydroxy-2-octenal occupies a specific position in lipid metabolism and oxidative stress response pathways. Its formation typically results from the oxidation of polyunsaturated fatty acids containing eight carbon atoms, while other reactive aldehydes derive from different fatty acid precursors.
Research Limitations and Future Directions
Despite the emerging significance of 4-hydroxy-2-octenal in various physiological and pathological contexts, research on this specific compound remains limited compared to related aldehydes.
Current Research Gaps
The scientific literature reveals several knowledge gaps regarding 4-hydroxy-2-octenal:
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Limited mechanistic studies on its formation and metabolism
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Incomplete understanding of its specific protein targets and adduct formation
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Minimal exploration of its role in diseases beyond OSA and kidney dysfunction
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Lack of standardized reference ranges in various biological fluids
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